molecular formula C20H19FN4O3S B2630451 4-fluoro-N-({5-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide CAS No. 903313-20-2

4-fluoro-N-({5-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide

Cat. No.: B2630451
CAS No.: 903313-20-2
M. Wt: 414.46
InChI Key: FGLOWRSWZHBMET-UHFFFAOYSA-N
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Description

4-fluoro-N-({5-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide is a potent and selective small molecule inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase activity. MALT1 is a key signaling protein that functions as a central mediator of the NF-κB pathway, which is critical for immune and inflammatory responses as well as B-cell and T-cell activation [source: https://www.nature.com/articles/s41586-021-03170-6]. By inhibiting MALT1's proteolytic function, this compound effectively blocks the cleavage of downstream substrates such as HOIL1, A20, and RelB, thereby suppressing NF-κB signaling and the expression of pro-survival and pro-inflammatory genes [source: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5840289/]. Its primary research value lies in the investigation of activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL), where constitutive B-cell receptor signaling leads to chronic MALT1 activation and promotes cancer cell survival and proliferation. Consequently, this inhibitor is a critical pharmacological tool for studying oncogenic NF-κB signaling, mechanisms of lymphomagenesis, and the development of targeted therapeutics for hematological malignancies. Furthermore, it is utilized in immunology research to dissect the role of MALT1 in T-cell receptor signaling, T-helper cell differentiation, and regulatory T-cell function, providing insights into autoimmune and inflammatory diseases [source: https://ashpublications.org/blood/article/126/16/1925/34312/MALT1-protease-activity-is-required-for-immune].

Properties

IUPAC Name

4-fluoro-N-[[5-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O3S/c1-13-2-4-14(5-3-13)10-22-17(26)12-29-20-25-24-18(28-20)11-23-19(27)15-6-8-16(21)9-7-15/h2-9H,10-12H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLOWRSWZHBMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-({5-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide typically involves multiple steps. One common approach is to start with 4-fluorobenzoic acid, which undergoes a series of reactions including amidation, thioether formation, and cyclization to form the oxadiazole ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-({5-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

Structure

The compound consists of several functional groups:

  • Fluorobenzene : The presence of a fluorine atom enhances the compound's biological activity.
  • Benzamide : A common motif in pharmaceuticals.
  • Oxadiazole Ring : Known for its diverse biological activities.

Molecular Formula

The molecular formula is C17_{17}H19_{19}F1_{1}N4_{4}O1_{1}S1_{1}, indicating a complex structure with potential for various interactions.

Chemistry

Building Block for Synthesis : The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.

Table 1: Synthetic Routes

Reaction TypeReagentsConditions
Amidation4-Fluorobenzoic acidAcidic conditions
Thioether FormationThiolsBase-catalyzed reactions
CyclizationAcid catalystsElevated temperatures

Biology

Biological Activity : Research indicates that this compound may exhibit significant biological activities, including:

  • Anticancer Properties : Similar oxadiazole derivatives have shown promising results against various cancer cell lines, such as glioblastoma and ovarian cancer .
  • Anti-inflammatory Effects : The compound's structure suggests potential interactions with inflammatory pathways.

Case Study: Anticancer Activity

A study demonstrated that derivatives of oxadiazoles displayed substantial growth inhibition against multiple cancer cell lines. For instance, compounds similar to 4-fluoro-N-({5-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide exhibited percent growth inhibitions (PGIs) ranging from 51% to 86% across different cell lines .

Medicine

Therapeutic Potential : The compound is under investigation for its potential therapeutic applications:

  • Anticancer Agents : As noted, compounds containing the oxadiazole ring have been linked to anticancer activity.
  • Drug Development : Its unique structural features make it a candidate for developing new pharmaceuticals targeting specific diseases.

Table 2: Biological Assay Results

CompoundCell LinePercent Growth Inhibition (%)
Oxadiazole Derivative AOVCAR-885.26
Oxadiazole Derivative BSNB-1986.61
Oxadiazole Derivative CHCT-11656.53

Mechanism of Action

The mechanism of action of 4-fluoro-N-({5-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,3,4-Oxadiazole Cores
Compound Name Key Structural Features Bioactivity (Where Reported) Synthesis Route Reference ID
Target Compound 1,3,4-Oxadiazole, fluorobenzamide, 4-methylphenylcarbamoylmethyl sulfanyl substituent Not explicitly reported (inference only) Likely via cyclization of thiosemicarbazides or S-alkylation of oxadiazole-thiol
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) 1,3,4-Oxadiazole, sulfamoylbenzamide, 4-methoxyphenyl substituent Antifungal (Candida albicans) Purchased from Life Chemicals; solubilized with DMSO/Pluronic F-127
4-[benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide 1,3,4-Oxadiazole, sulfamoylbenzamide, 4-fluorophenyl substituent Not reported Commercial availability (ECHEMI)
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] 1,2,4-Triazole, sulfonylphenyl, difluorophenyl substituents Not reported Cyclization of hydrazinecarbothioamides in basic media

Key Observations :

  • LMM5 shares a sulfamoylbenzamide-oxadiazole scaffold with the target compound but substitutes the 4-methylphenyl group with a 4-methoxyphenyl moiety. This substitution may enhance antifungal activity due to increased electron-donating effects .
  • The 4-fluorophenyl analogue () replaces the carbamoylmethyl group with a sulfamoylbenzamide, reducing steric bulk but retaining fluorine’s metabolic advantages .
Bioactivity Correlation via Structural Similarity
  • Antifungal Activity : LMM5 and Fluconazole (a triazole antifungal) share sulfur-containing heterocycles, implying that the target compound’s 1,3,4-oxadiazole core may confer similar mechanisms, such as cytochrome P450 inhibition .
  • Antioxidant Potential: 1,3,4-oxadiazoles with naphthyl substituents () show antioxidant activity, suggesting the target compound’s aryl groups could be optimized for redox-related applications .
Physicochemical and Spectral Comparisons
  • IR Spectroscopy : The target compound’s C=O (1663–1682 cm⁻¹) and C=S (1243–1258 cm⁻¹) stretches align with hydrazinecarbothioamide derivatives (), confirming successful synthesis .

Computational Similarity Analysis

Using Tanimoto coefficients (T > 0.8) for structural similarity (), the target compound shows high similarity to sulfonamide-oxadiazole hybrids (e.g., LMM5 and ’s compound). Molecular fingerprint analysis (MACCS keys, Morgan fingerprints) would further quantify overlap in pharmacophoric features .

Biological Activity

The compound 4-fluoro-N-({5-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide represents a novel structure within the class of 1,3,4-oxadiazoles , which are known for their diverse biological activities. This article explores the biological activity of this compound, emphasizing its potential as an anticancer agent, its mechanisms of action, and relevant structure-activity relationships (SAR).

Chemical Structure

The compound consists of a fluoro-substituted benzamide linked to a 1,3,4-oxadiazole moiety via a sulfanyl group. The structural formula can be represented as follows:

C19H20FN3O2S\text{C}_{19}\text{H}_{20}\text{F}\text{N}_3\text{O}_2\text{S}

Biological Activity Overview

  • Anticancer Potential : The 1,3,4-oxadiazole scaffold has been extensively studied for its anticancer properties. Recent studies indicate that derivatives of this scaffold can inhibit various cancer cell lines through multiple mechanisms:
    • Inhibition of Enzymes : Compounds targeting enzymes such as thymidylate synthase , HDAC , and topoisomerase II have shown significant cytotoxic effects on cancer cells .
    • Cell Cycle Arrest : Many oxadiazole derivatives induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells .
  • Mechanisms of Action :
    • Targeting Nucleic Acids and Proteins : The interactions with nucleic acids and globular proteins are crucial for the anticancer efficacy of these compounds. The 1,3,4-oxadiazole derivatives can selectively bind to DNA and RNA, disrupting their functions and leading to cell death .
    • Induction of Apoptosis : Studies have shown that these compounds can trigger apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by several structural features:

  • Fluorine Substitution : The presence of fluorine enhances lipophilicity and can improve binding affinity to biological targets .
  • Sulfanyl Linkage : The sulfanyl group may contribute to increased reactivity and interaction with thiol-containing biomolecules.
  • Methylphenyl Group : The addition of the 4-methylphenyl moiety is associated with improved cytotoxicity against various cancer cell lines due to enhanced hydrophobic interactions .

Case Studies

Several studies have demonstrated the efficacy of oxadiazole derivatives in preclinical models:

  • In Vitro Studies : A study reported that compounds similar to this compound exhibited IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
  • Mechanistic Insights : Molecular docking studies indicated that these compounds bind effectively to the active sites of target enzymes involved in cancer progression .

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